N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide
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Overview
Description
N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a hydroxyl group, and an amide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-4-ylmethylamine: This is achieved by reacting 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable amine source under reductive conditions.
Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the appropriate position.
Amide Formation: Finally, the hydroxylated compound is reacted with prop-2-enoyl chloride to form the desired amide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide can be compared to other similar compounds, such as:
Topramezone: A compound with a similar pyrazole structure used in agricultural applications.
Indole derivatives: Compounds with a different heterocyclic structure but similar biological activities.
Uniqueness: The presence of both a hydroxyl group and an amide group in the same molecule makes this compound unique compared to other similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-9(14)11-7-10(2,15)8-5-12-13(3)6-8/h4-6,15H,1,7H2,2-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJXOPDPYAVIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(C1=CN(N=C1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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